molecular formula C6H8N2O2S2 B8563632 4-Amino-3-mercaptobenzenesulfonamide

4-Amino-3-mercaptobenzenesulfonamide

Cat. No. B8563632
M. Wt: 204.3 g/mol
InChI Key: DIDJNBVILHBZKW-UHFFFAOYSA-N
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Patent
US09434720B2

Procedure details

A solution of 2-aminobenzothiazole-6-sulfonic acid amide (66 g, 287 mmol) and NaOH (90 g, 2.3 mol) in 400 mL of water was refluxed under argon overnight. The reaction solution was cooled in ice bath and was acidified to approximately pH 3 by the addition of concentrated HCl (˜180 mL). The resulting precipitate was isolated by filtration and dried to yield 74 g of 4-amino-3-mercaptobenzenesulfonamide as a white powder. MS (m/z, ES+): 205 (M+1, 100%).
Quantity
66 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1[S:3][C:4]2[CH:10]=[C:9]([S:11]([NH2:14])(=[O:13])=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[OH-].[Na+].Cl>O>[NH2:6][C:5]1[CH:7]=[CH:8][C:9]([S:11]([NH2:14])(=[O:12])=[O:13])=[CH:10][C:4]=1[SH:3] |f:1.2|

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)S(=O)(=O)N
Name
Quantity
90 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
180 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled in ice bath
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)S(=O)(=O)N)S
Measurements
Type Value Analysis
AMOUNT: MASS 74 g
YIELD: CALCULATEDPERCENTYIELD 126.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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